2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine
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Overview
Description
2-((1-Methyl-1H-imidazol-2-yl)thio)pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, known for its biological activity, combined with the pyrazine ring, which is often used in pharmaceuticals, makes this compound particularly noteworthy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine typically involves the reaction of 2-chloropyrazine with 2-mercapto-1-methylimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-((1-Methyl-1H-imidazol-2-yl)thio)pyrazine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-Methyl-1H-imidazol-2-yl)thio)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine is primarily attributed to its ability to interact with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with DNA and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
2-Mercapto-1-methylimidazole: Shares the imidazole ring but lacks the pyrazine moiety.
2-Chloropyrazine: Contains the pyrazine ring but lacks the imidazole moiety.
2-((1H-imidazol-2-yl)thio)pyrazine: Similar structure but without the methyl group on the imidazole ring.
Uniqueness: 2-((1-Methyl-1H-imidazol-2-yl)thio)pyrazine is unique due to the combination of the imidazole and pyrazine rings, which imparts distinct chemical and biological properties. The presence of the methyl group on the imidazole ring further enhances its lipophilicity and potential biological activity.
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-12-5-4-11-8(12)13-7-6-9-2-3-10-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGVQJGRYKIGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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